molecular formula C20H30N4O6S B3995990 N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-3-carboxamide

N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-3-carboxamide

Cat. No.: B3995990
M. Wt: 454.5 g/mol
InChI Key: UBVOSIDCHDGDFN-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using morpholine and a sulfonylating agent under controlled conditions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a nitrating agent such as nitric acid or a nitrating mixture.

    Coupling Reactions:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl and sulfonyl groups can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

    N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-aminophenyl)piperidine-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-chlorophenyl)piperidine-3-carboxamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-3-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-1-(2-morpholin-4-ylsulfonyl-4-nitrophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O6S/c1-3-21(4-2)20(25)16-6-5-9-22(15-16)18-8-7-17(24(26)27)14-19(18)31(28,29)23-10-12-30-13-11-23/h7-8,14,16H,3-6,9-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVOSIDCHDGDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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